molecular formula C13H17N5O4S B14945774 4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine

4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine

Cat. No.: B14945774
M. Wt: 339.37 g/mol
InChI Key: SABBWXINQSPXNS-UHFFFAOYSA-N
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Description

4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE is a complex organic compound that features a tetrazole ring, a phenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. The phenyl group is then introduced through a substitution reaction, followed by the attachment of the morpholine ring via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of solvents like acetonitrile, moderate temperatures, and non-toxic reagents to ensure an eco-friendly and cost-effective process.

Chemical Reactions Analysis

Types of Reactions

4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the sulfonyl group.

    Substitution: The phenyl and morpholine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfinyl or sulfide derivatives.

Scientific Research Applications

4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The phenyl and morpholine rings can further enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Candesartan: An angiotensin II receptor antagonist with a similar tetrazole ring structure.

    N-(4-ETHOXYPHENYL)-4-(1H-TETRAAZOL-1-YL)BENZAMIDE: Another compound featuring a tetrazole ring and phenyl group.

Uniqueness

4-({4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHOXY]PHENYL}SULFONYL)MORPHOLINE is unique due to the presence of the morpholine ring, which can impart additional chemical and biological properties

Properties

Molecular Formula

C13H17N5O4S

Molecular Weight

339.37 g/mol

IUPAC Name

4-[4-[2-(tetrazol-1-yl)ethoxy]phenyl]sulfonylmorpholine

InChI

InChI=1S/C13H17N5O4S/c19-23(20,18-6-8-21-9-7-18)13-3-1-12(2-4-13)22-10-5-17-11-14-15-16-17/h1-4,11H,5-10H2

InChI Key

SABBWXINQSPXNS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCN3C=NN=N3

Origin of Product

United States

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